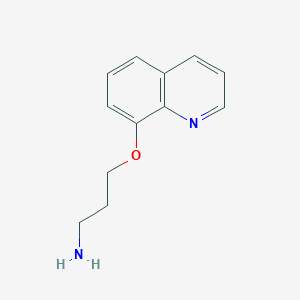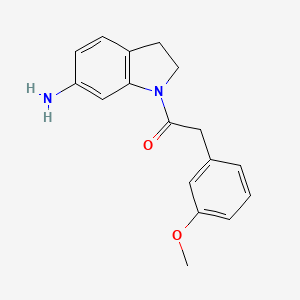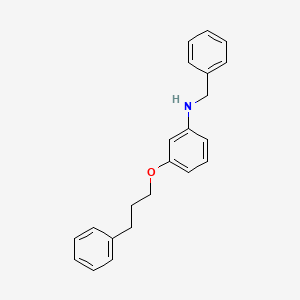
3-(Quinolin-8-yloxy)propan-1-amine
Übersicht
Beschreibung
3-(Quinolin-8-yloxy)propan-1-amine is a chemical compound with the molecular formula C12H16N2O . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are structurally related to 3-(Quinolin-8-yloxy)propan-1-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted under aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The molecular structure of 3-(Quinolin-8-yloxy)propan-1-amine consists of a quinoline ring attached to a propylamine group via an ether linkage . The InChI code for this compound is 1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H .Chemical Reactions Analysis
The synthesis of quinolin-8-amines involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation methodology . Both types of reactions can be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or In powder .Physical And Chemical Properties Analysis
The molecular weight of 3-(Quinolin-8-yloxy)propan-1-amine dihydrochloride is 275.18 . The compound is a powder and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Recognition and Spectroscopy
Optically pure derivatives of quinoline, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been employed as chiral solvating agents for molecular recognition. These compounds facilitate the discrimination of isomers of acids through NMR or fluorescence spectroscopy. Such applications are crucial in the quantitative determination and analysis of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides (Khanvilkar & Bedekar, 2018).
Fluorescence Spectroscopy in Amino Acid Detection
Quinoline derivatives, characterized for their interactions with amino acids, carboxylic acids, and mineral acids, demonstrate changes in fluorescence intensity upon binding. This feature enables their use in detecting and studying the binding affinities of various biochemical compounds, highlighting the potential of quinoline-based receptors in biochemical analysis (Kalita et al., 2011).
Structural Chemistry and Supramolecular Interactions
Studies on amide-containing isoquinoline derivatives reveal their ability to form gels or crystalline solids upon treatment with mineral acids. The structural aspects and properties of such compounds are of interest for understanding supramolecular interactions and the development of materials with specific physical properties (Karmakar et al., 2007).
Synthetic Chemistry and Medicinal Applications
Quinolin-8-yloxy derivatives have been explored for their potential in synthetic chemistry and medicinal applications. For instance, 3-trifluoroacetyl-quinolin-2(1H)-ones have been used as carbonyl and acid surrogates in Passerini-/Ugi-type reactions. These reactions are significant for synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-amino acids, showcasing the versatility of quinoline derivatives in organic synthesis (Madhu et al., 2022).
Antimicrobial and Antifungal Agents
Quinoline derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents exemplifies the role of quinoline-based compounds in the development of new therapeutic agents (Holla et al., 2006).
Safety And Hazards
The safety information for 3-(Quinolin-8-yloxy)propan-1-amine dihydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-quinolin-8-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11/h1-2,4-6,8H,3,7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYFCKIQWAXRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCN)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-8-yloxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)

amine](/img/structure/B1437577.png)

![5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1437580.png)



![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine](/img/structure/B1437587.png)

